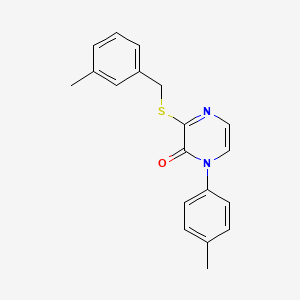![molecular formula C23H24FN3O4S B2417284 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946361-56-4](/img/structure/B2417284.png)
9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C23H24FN3O4S and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study demonstrated the synthesis of tetracyclic quinolone antibacterials, showing potent activity against both Gram-positive and Gram-negative bacteria. This indicates the compound's potential use as an antibacterial agent. Notably, specific derivatives displayed pronounced in vivo antibacterial activity without causing adverse effects in animal models, highlighting their therapeutic potential (Taguchi et al., 1992).
Antithrombotic and Platelet Aggregation Inhibition
Research into water-soluble inhibitors of human blood platelet cAMP phosphodiesterase identified derivatives with significant antithrombotic activity in animal models. Modifications to the chemical structure aimed at enhancing metabolic stability resulted in compounds with potent inhibition of platelet aggregation, suggesting their use in preventing thrombosis (Meanwell et al., 1993).
Dopamine and Serotonin Receptor Antagonism
A series of 1-(4-fluorophenyl)-1H-indoles was synthesized to investigate central dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds were found to be noncataleptogenic and exhibited properties similar to the atypical neuroleptic clozapine, suggesting their potential application in psychiatric medication development (Perregaard et al., 1992).
NK1 Receptor Antagonism
Investigation into NK1 receptor ligands for their role in blocking induced proliferation and migration of microvascular endothelial cells led to the identification of potent nanomolar range ligands. These findings suggest therapeutic implications in conditions where NK1 receptor antagonism is beneficial (Giuliani et al., 2011).
5-HT6 Serotonin Receptor Binding
Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones were identified with high binding affinities for the 5-HT6 receptor. This suggests the compound's potential application in developing treatments for neurological disorders that involve the 5-HT6 receptor (Park et al., 2011).
Antimycobacterial Activity
Novel derivatives were synthesized and evaluated for antimycobacterial activities, showing significant in vitro and in vivo efficacy against Mycobacterium tuberculosis strains. This research underscores the compound's potential in developing new antimycobacterial agents (Dinakaran et al., 2008).
Eigenschaften
IUPAC Name |
7-[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-19-6-3-16(4-7-19)23(29)25-10-12-26(13-11-25)32(30,31)20-14-17-2-1-9-27-21(28)8-5-18(15-20)22(17)27/h3-4,6-7,14-15H,1-2,5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPDZDJRZQVPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)CCC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2417201.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)
![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)
![methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)
![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)
![2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2417211.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2417213.png)

![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)


![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2417224.png)